molecular formula C12H9FN2O B1342426 6-(3-Fluorophenyl)pyridine-3-carboxamide CAS No. 441055-56-7

6-(3-Fluorophenyl)pyridine-3-carboxamide

Cat. No. B1342426
M. Wt: 216.21 g/mol
InChI Key: HEIKUQRZMQFBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and reactions to introduce various functional groups and structural motifs. In the case of diphenylfluorene-based aromatic polyamides, a bis(ether-carboxylic acid) precursor was synthesized through a nucleophilic fluorodisplacement reaction, followed by alkaline hydrolysis. This precursor was then used to prepare a series of aromatic polyamides via direct polycondensation with aromatic diamines, employing triphenyl phosphite and pyridine as condensing agents . Similarly, the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide involved a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions to obtain the final compound . Another compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, was synthesized by reacting an aminophenylimino derivative with pyridine-2,6-dicarbonyl dichloride .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques. For instance, the structure of the imidazo[1,2-a]pyridine derivative was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction provided crystallographic and conformational analyses, which were further validated by density functional theory (DFT) calculations . The pyridine-2,6-dicarboxamide derivative also underwent single-crystal X-ray diffraction to determine its polymorphic forms, and DFT calculations were used to predict vibrational frequencies, NMR chemical shifts, and hydrogen bond interactions .

Chemical Reactions Analysis

The synthesized compounds have shown potential in various chemical reactions. For example, the pyridine-2,6-dicarboxamide derivative demonstrated catalytic activity, efficiently catalyzing the transfer hydrogenation reaction of ketones under mild conditions . This indicates the potential utility of these compounds in synthetic organic chemistry as catalysts or intermediates for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their practical applications. The aromatic polyamides derived from the bis(ether-carboxylic acid) precursor exhibited high solubility in organic solvents and could form transparent, flexible, and tough films. They also showed high thermal stability, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C . The imidazo[1,2-a]pyridine derivative's physicochemical properties were explored using DFT, which provided insights into its molecular electrostatic potential and frontier molecular orbitals . The pyridine-2,6-dicarboxamide derivative's polymorphs displayed subtle differences in conformation and packing due to intermolecular hydrogen bonding, affecting their physical properties .

Scientific Research Applications

Application 1: Treatment of Bacterial Wilt in Tomatoes

  • Summary of the Application : Pyridine-3-carboxamide analogs, including “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . This disease is a major challenge in the agricultural sector as it affects hundreds of plant species worldwide .
  • Methods of Application or Experimental Procedures : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . Molecular docking studies were conducted to identify the most potent analog from the series . The analogs were used to treat seeds and displayed remarkable efficacy .
  • Results or Outcomes : A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . It also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .

Application 2: TRK Inhibitors in Cancer Treatment

  • Summary of the Application : Pyrazolo[3,4-b]pyridine derivatives, including “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and evaluated for their inhibitory activity against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
  • Methods of Application or Experimental Procedures : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM .
  • Results or Outcomes : Compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . It also showed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Application 3: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines, which include “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review focuses on the three main biomedical applications because they represent more than a third of the overall bioactivity indicators .

Application 4: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines, which include “6-(3-Fluorophenyl)pyridine-3-carboxamide”, have been synthesized and studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review focuses on the three main biomedical applications because they represent more than a third of the overall bioactivity indicators .

Application 5: Pyrrolidine in Drug Discovery

  • Summary of the Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • Methods of Application or Experimental Procedures : The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKUQRZMQFBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609069
Record name 6-(3-Fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)pyridine-3-carboxamide

CAS RN

441055-56-7
Record name 6-(3-Fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Edfeldt, J Evenäs, M Lepistö, A Ward… - Bioorganic & medicinal …, 2015 - Elsevier
Human H-PGDS has shown promise as a potential target for anti-allergic and anti-inflammatory drugs. Here we describe the discovery of a novel class of indole inhibitors, identified …

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